Scandium chloride (ScCl3), hexahydrate (8CI,9CI)
CAS No.:
Cat. No.: VC13629313
Molecular Formula: Cl6H24O12Sc2
Molecular Weight: 518.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Cl6H24O12Sc2 |
|---|---|
| Molecular Weight | 518.8 g/mol |
| IUPAC Name | scandium(3+);hexachloride;dodecahydrate |
| Standard InChI | InChI=1S/6ClH.12H2O.2Sc/h6*1H;12*1H2;;/q;;;;;;;;;;;;;;;;;;2*+3/p-6 |
| Standard InChI Key | MUKZNQUWIQPNAH-UHFFFAOYSA-H |
| SMILES | O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |
| Canonical SMILES | O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |
Introduction
Chemical Identity and Basic Properties
Scandium chloride hexahydrate belongs to the family of scandium(III) chloride hydrates, with the molecular formula ClH₁₂O₆Sc⁺³ . Its molecular weight is 188.50 g/mol , and it dissociates in aqueous solutions to form [Sc(H₂O)₆]³⁺ and Cl⁻ ions. The compound’s InChIKey (PBNROVZRVNDBKV-UHFFFAOYSA-M) and SMILES notation (O.O.O.O.O.O.[Cl-].[Sc+3]) provide standardized identifiers for chemical databases. Commercial samples typically exhibit a purity of ≥98% and are stored in cool, dry conditions to prevent decomposition .
Synthesis and Crystallographic Considerations
Synthesis Methods
The trihydrate ScCl₃·3H₂O is synthesized by dissolving scandium oxide (Sc₂O₃) in concentrated hydrochloric acid, followed by dehydration using thionyl chloride (SOCl₂) . In contrast, the hexahydrate likely forms under milder conditions, such as slow evaporation of aqueous ScCl₃ solutions at room temperature. Industrial suppliers report large-scale production via contract manufacturing, with synthesis capabilities in Jiangsu and Shandong, China .
Structural Insights from Related Hydrates
Although ScCl₃·6H₂O’s crystal structure remains uncharacterized, studies on ScCl₃·3H₂O reveal a monoclinic lattice (space group P2₁/c) with two distinct Sc³⁺ sites :
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Sc(1): [ScCl₂(H₂O)₄]⁺ octahedra
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Sc(2): [ScCl₄(H₂O)₂]⁻ octahedra
These units assemble into a distorted cubic close-packed arrangement stabilized by hydrogen bonding . For ScCl₃·6H₂O, the additional water molecules likely increase coordination complexity, potentially forming [Sc(H₂O)₆]³⁺ complexes analogous to other lanthanide chlorides.
Table 1: Crystallographic Parameters of ScCl₃·3H₂O
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c (No. 14) |
| Lattice parameters (Å) | a = 9.666, b = 8.150, c = 9.202 |
| β angle (°) | 90.821 |
| Volume (ų) | 724.8 |
Spectroscopic Characterization
⁴⁵Sc Solid-State NMR
In ScCl₃·3H₂O, ⁴⁵Sc NMR reveals quadrupolar coupling constants (χ) of 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2), reflecting their distinct ligand environments . The hexahydrate’s NMR profile remains unreported, but theoretical models suggest broader peaks due to increased water mobility.
Challenges and Future Directions
The absence of single-crystal XRD data for ScCl₃·6H₂O limits mechanistic understanding of its coordination geometry. Further studies should:
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Elucidate its crystal structure under varying hydration conditions.
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Compare its reactivity with trihydrate and anhydrous ScCl₃.
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Explore applications in catalysis, given scandium’s Lewis acidity.
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